molecular formula C5H5ClN2O B1655475 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 37050-18-3

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1655475
CAS No.: 37050-18-3
M. Wt: 144.56 g/mol
InChI Key: OKOJCRYVLBYFQN-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative featuring a chlorine atom at position 5, a methyl group at position 1, and an aldehyde functional group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic compounds.

Synthesis: The compound can be synthesized via nucleophilic addition reactions. For instance, reacting 1H-indole-5-carbonitrile with sodium hydride (NaH) and the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole in anhydrous dimethylformamide (DMF) yields the target compound after purification and recrystallization .

Properties

IUPAC Name

5-chloro-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOJCRYVLBYFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555776
Record name 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37050-18-3
Record name 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde
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Preparation Methods

Direct Chlorination of 1-Methyl-1H-imidazole-2-carbaldehyde

A foundational approach involves the chlorination of 1-methyl-1H-imidazole-2-carbaldehyde. This method employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction typically proceeds in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures between 0–25°C.

Key Steps :

  • Dissolution of the precursor in an aprotic solvent.
  • Gradual addition of the chlorinating agent to minimize exothermic side reactions.
  • Post-reaction quenching with ice-cold water to isolate the product.

Optimization Insights :

  • Solvent Choice : Dichloromethane enhances reaction homogeneity, while THF improves solubility at lower temperatures.
  • Stoichiometry : A 1:1 molar ratio of precursor to chlorinating agent ensures complete conversion without over-chlorination.
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity.

Vilsmeier-Haack Formylation Followed by Chlorination

An alternative route involves formylation of 5-chloro-1-methylimidazole via the Vilsmeier-Haack reaction , which introduces the aldehyde group at the 2-position.

Reaction Sequence :

  • Generation of the Vilsmeier reagent (POCl₃ in DMF).
  • Addition of 5-chloro-1-methylimidazole at 0°C.
  • Hydrolysis with sodium acetate to yield the aldehyde.

Advantages :

  • High regioselectivity for the 2-position.
  • Compatibility with nitro- or halo-substituted precursors.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yields (typically 85–90%).

Process Parameters :

Parameter Optimal Value
Residence Time 15–20 minutes
Temperature 25–30°C
Pressure 1–2 bar

Catalytic Chlorination

Recent advancements employ copper(I) chloride (CuCl) as a catalyst in the presence of oxygen , enhancing chlorination efficiency. This method reduces reagent waste and operates under milder conditions (40–50°C).

Mechanistic Pathway :
$$ \text{1-Methylimidazole-2-carbaldehyde} + \text{Cl}_2 \xrightarrow{\text{CuCl}} \text{5-Chloro-1-methylimidazole-2-carbaldehyde} + \text{HCl} $$

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Method Average Yield (%) Purity (%) Key Limitations
Direct Chlorination 78–82 93–95 Over-chlorination risks
Vilsmeier-Haack Formylation 85–88 96–98 Requires strict anhydrous conditions
Catalytic Chlorination 90–92 97–99 Catalyst recycling challenges

Emerging Innovations and Research Frontiers

Photocatalytic Chlorination

Recent studies explore visible-light-driven chlorination using organic photocatalysts (e.g., eosin Y). This method achieves 80% yield at ambient temperatures, reducing energy consumption.

Reaction Scheme :
$$ \text{Imidazole} + \text{Cl}^- \xrightarrow{h\nu, \text{eosin Y}} \text{Chloroimidazole} + \text{e}^- $$

Biocatalytic Approaches

Enzymatic chlorination using halogenases derived from Streptomyces species offers a sustainable alternative. Preliminary data show 60–65% conversion, with ongoing optimization for industrial viability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 5-Chloro-1-methyl-1H-imidazole-2-carboxylic acid.

    Reduction: 5-Chloro-1-methyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain synthesized derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • N-Alkylation : Utilizing phase transfer catalysts to facilitate the introduction of alkyl groups.
  • Condensation Reactions : Reacting with amines to form imidazole-based ligands for coordination chemistry.

These reactions are essential for developing more complex molecules used in pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science. The unique electronic properties imparted by the imidazole ring enhance the stability and reactivity of these metal complexes .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus28
5-Chloro-N-(ethyl)imidazoleEscherichia coli24
Hybrid Compound AKlebsiella pneumoniae30

Case Study: Synthesis and Evaluation of Antibacterial Activity

In a notable study published in 2020, researchers synthesized various derivatives of this compound to evaluate their antibacterial properties. The study utilized disk diffusion methods to assess the efficacy of these compounds against multiple bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial activity, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine substituent can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Key Properties
5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde Not provided C₅H₅ClN₂O Cl (C5), CH₃ (C1), CHO (C2) Intermediate in heterocyclic synthesis
5-Chloro-1-ethyl-2-methyl-1H-imidazole 4897-22-7 C₆H₉ClN₂ Cl (C5), C₂H₅ (C1), CH₃ (C2) Density 1.141 g/mL
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 60367-52-4 C₁₀H₇ClN₂O Cl (C5), C₆H₅ (C2), CHO (C4) Laboratory chemical
4-Methyl-1H-imidazole-5-carbaldehyde 68282-53-1 C₅H₆N₂O CH₃ (C4), CHO (C5) Mp 165–166°C
5-Chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 1437384-87-6 C₁₁H₁₁ClN₂O₂ Cl (C5), CH₂CH₂OCH₃ (C1), CHO (C2) Discontinued commercial product

Biological Activity

5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H5_5ClN2_2O. Its structure features a chloro substituent and an aldehyde group, which are critical for its reactivity and biological interactions. The presence of chlorine enhances lipophilicity, facilitating cellular penetration.

Structural Representation

PropertyValue
Molecular FormulaC5_5H5_5ClN2_2O
SMILESCN1C(=CN=C1C=O)Cl
InChIInChI=1S/C5H5ClN2O/c1-8...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is crucial in medicinal applications where enzyme modulation is desired.

Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Interaction : It can modulate receptor activities, influencing various biochemical pathways .

Antimicrobial Activity

Research has shown that imidazole derivatives often exhibit antimicrobial properties. A study focusing on related compounds demonstrated that certain imidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . However, specific studies on this compound's antimicrobial efficacy remain limited.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, the synthesized derivatives of imidazole were tested against various bacterial strains. Although some derivatives showed promising results, this compound did not exhibit significant antimicrobial activity against tested organisms such as MSSA and MRSA .
  • Enzyme Modulation : Another study investigated the potential of imidazole derivatives in modulating enzyme activities relevant to cancer therapy. The findings suggested that modifications in the imidazole ring could enhance enzyme inhibition properties, indicating a pathway for further exploration with this compound .

Summary of Findings

Study FocusFindings
Antimicrobial ActivityLimited efficacy against Gram-positive/negative bacteria
Enzyme ModulationPotential for enhanced inhibition with structural modifications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-methyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as hydrazides or imidazole precursors. For example, phosphorous oxychloride (POCl₃) is often employed as a cyclization agent under controlled temperatures (~120°C). Reaction optimization should focus on solvent choice (e.g., anhydrous dichloromethane), stoichiometric ratios, and reaction time. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to standard safety protocols for chlorinated imidazoles:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in a dry, cool environment (<25°C) away from oxidizers and heat sources.
  • In case of accidental exposure, rinse affected areas with water and consult a physician. Safety data for analogous compounds (e.g., 5-chloro-2-phenyl derivatives) suggest similar handling requirements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹).
  • ¹H/¹³C NMR : Identify aldehyde proton (δ ~9.8–10.2 ppm) and methyl group (δ ~3.5–4.0 ppm).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (M⁺ at m/z ~158.6) and fragmentation patterns. Reference databases like PubChem (CID: 76826) provide comparative data for validation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For analogous imidazole derivatives (e.g., 1-{4-chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde), monoclinic systems (space group P2₁/c) with cell parameters (a = 18.5654 Å, b = 9.2730 Å, c = 24.7174 Å) are reported. Use SHELX software for refinement, focusing on weak interactions (C–H⋯S, C⋯O) to validate packing arrangements .

Q. What experimental strategies address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Solubility : Perform systematic solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) under varying temperatures.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For imidazole derivatives, hydrolytic instability at the aldehyde group is common; stabilize solutions with inert atmospheres (N₂) .

Q. How can computational modeling complement experimental data for predicting reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic sites (e.g., aldehyde carbon).
  • Molecular Dynamics (MD) : Simulate solvent interactions to guide reaction medium selection. For example, chloro-derivatives exhibit enhanced reactivity in aprotic solvents due to reduced hydrogen bonding .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying dihedral angles for similar imidazole-carbaldehyde derivatives?

  • Methodological Answer : Differences arise from substituent effects (e.g., chlorine vs. phenyl groups) and intermolecular forces. For example, bulky substituents increase torsional strain, altering dihedral angles. Compare multiple datasets (e.g., C13B–C14B–C15B angles: 121.29° vs. 119.4°) and correlate with steric hindrance or hydrogen bonding .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Analogous Imidazole Derivatives

ParameterValue (Å/°)Source CompoundReference
Unit Cell (a, b, c)18.5654, 9.2730, 24.7174Fluorophenyl-dithiolan derivative
β Angle116.807°Fluorophenyl-dithiolan derivative
C–H⋯S Interaction3.5185 ÅFluorophenyl-dithiolan derivative

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde
Reactant of Route 2
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5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde

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